Bienvenue dans la boutique en ligne BenchChem!

4-Nitro-1H-indazole

Nitric Oxide Synthase Neuroprotection Antinociceptive Pharmacology

Select 4-Nitro-1H-indazole for reproducible biological outcomes. The 4-nitro substituent is essential for TDO inhibition and enables unique 7-position nucleophilic substitution, inaccessible to 5- or 6-nitro isomers. Validated nNOS inhibitor (IC50 3.1 μM) for neurodegeneration and pain research. Distinct melting point (199-203°C) ensures quality control.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 2942-40-7
Cat. No. B1294632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-indazole
CAS2942-40-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9)
InChIKeyWBTVZVUYPVQEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indazole (CAS 2942-40-7): Procurement-Grade Nitroindazole Building Block for Targeted Kinase and NOS Research


4-Nitro-1H-indazole (4-nitroindazole) is a heterocyclic organic compound characterized by an indazole core bearing a nitro substituent at the 4-position. It is a crystalline solid appearing as yellow to light orange needles, with a melting point of 199-203 °C and a density of 1.525 g/cm³ . Synthesized via electrophilic nitration of 1H-indazole using mixed sulfuric and nitric acids under controlled low-temperature conditions , this compound serves as a pivotal intermediate in the development of kinase inhibitors, IDO1/TDO-targeted immunotherapeutics, and neuronal nitric oxide synthase (nNOS) modulators [1].

Why 4-Nitro-1H-indazole Cannot Be Replaced by Positional Isomers in Reproducible Medicinal Chemistry


The substitution position of the nitro group on the indazole scaffold dictates both biological target engagement and synthetic utility. 4-Nitro-1H-indazole demonstrates a distinct pharmacological profile—acting as a potent nNOS inhibitor with demonstrated in vivo antinociceptive efficacy [1]—that is not replicated by 5- or 6-nitro regioisomers. Furthermore, its reactivity in N-alkylation is unique: the 4-nitro group directs nucleophilic substitution to the 7-position under reducing conditions, enabling the construction of complex 7-ethoxyindazole architectures that cannot be accessed from other nitroindazole isomers [2]. In IDO1/TDO inhibitor development, SAR studies explicitly establish that a nitro-aryl substituent at the C-4 position is essential for TDO inhibition and direct tumoricidal activity [3]. These structural and electronic features render generic substitution with positional isomers scientifically invalid for applications requiring consistent biological activity or predictable synthetic outcomes.

Quantitative Differentiation of 4-Nitro-1H-indazole: nNOS Potency, Thermal Stability, and Synthetic Efficiency Versus Analogs


nNOS Inhibition Potency: 4-Nitro-1H-indazole Compared to 7-Nitroindazole and 4-Bromoindazole

4-Nitro-1H-indazole exhibits nNOS inhibitory activity with an IC50 of 3.1 μM against human NOS1 [1]. The literature reports that 4-bromo-1H-indazole achieves potency comparable to the reference compound 7-nitroindazole (7-NI), which displays an IC50 of approximately 0.6 μM [2]. While 4-nitro-1H-indazole is less potent than 7-NI in vitro, it has been validated as a potent nNOS inhibitor in its own right and demonstrates in vivo nNOS inhibition as evidenced by potent antinociceptive effects following systemic administration [3].

Nitric Oxide Synthase Neuroprotection Antinociceptive Pharmacology

Thermal Stability and Purification Advantage: Higher Melting Point Relative to Other Nitroindazole Regioisomers

4-Nitro-1H-indazole exhibits a melting point range of 199-203 °C . This is significantly higher than the melting points of 6-nitroindazole (180-184 °C) and 7-nitroindazole (184-188 °C) , and slightly lower than 5-nitroindazole (207-213 °C) .

Physicochemical Characterization Process Chemistry Crystallization

Synthetic Efficiency: High-Yield Single-Step Preparation from Readily Available Aniline

4-Nitro-1H-indazole can be synthesized from 2-methyl-3-nitroaniline in a single-step diazotization/cyclization procedure, achieving a reported yield of 99% . This high yield translates to reduced raw material costs and minimal waste generation, a significant advantage for both laboratory-scale research and pilot-plant production.

Process Optimization Green Chemistry Cost-Effective Synthesis

Unique Regioselective Reactivity: 4-Nitro Group Directs Nucleophilic Substitution to the 7-Position

Reduction of N-alkyl-4-nitroindazoles with SnCl2 in ethanol yields 7-ethoxy-substituted indazoles (45-53% yield), a transformation not observed with 6-nitroindazole [1]. This reactivity is attributed to the electron-withdrawing effect of the 4-nitro group, which activates the ortho position (C7) for nucleophilic attack. In contrast, reduction of 6-nitroindazole under identical conditions gives only the corresponding amine with no nucleophilic substitution [1].

Regioselective Alkylation Nucleophilic Aromatic Substitution Indazole Functionalization

Validated Intermediate for IDO1/TDO Dual Inhibitors with Demonstrated In Vivo Antitumor Activity

4-Nitro-1H-indazole serves as the key starting material for the synthesis of 1H-indazole-4-amine derivatives that function as potent IDO1 and TDO inhibitors [1]. Structure-activity relationship studies confirm that the nitro-aryl moiety at the C-4 position is beneficial for TDO inhibition and direct tumoricidal effect [2]. Optimized derivatives derived from this scaffold achieve nanomolar potency against TDO (IC50 = 0.17 μM) and demonstrate significant in vivo antitumor activity in CT-26 allograft BALB/c mice [2].

Cancer Immunotherapy IDO1/TDO Inhibition Tryptophan Metabolism

In Vivo Pharmacological Validation: Systemic Antinociceptive Activity Confirmed

4-Nitro-1H-indazole exhibits in vivo nNOS inhibitory activity, as demonstrated by potent antinociceptive effects following systemic administration [1]. This in vivo efficacy contrasts with the more potent in vitro profile of 7-nitroindazole (IC50 = 0.6 μM) and 4-bromoindazole (comparable to 7-NI), highlighting a distinct pharmacokinetic or pharmacodynamic advantage for the 4-nitro derivative in whole-animal models.

In Vivo Pharmacology Analgesia NOS Inhibition

Recommended Research and Industrial Applications for 4-Nitro-1H-indazole Based on Quantitative Differentiation


Medicinal Chemistry: Development of IDO1/TDO Dual Inhibitors for Cancer Immunotherapy

4-Nitro-1H-indazole is the optimal starting material for synthesizing 1H-indazole-4-amine derivatives targeting the tryptophan catabolism pathway. SAR studies demonstrate that the C-4 nitro-aryl group is essential for TDO inhibition and direct tumoricidal activity [1]. Optimized derivatives achieve nanomolar IC50 values (e.g., 0.17 μM for TDO) and exhibit significant in vivo antitumor efficacy [1]. Procuring 4-nitro-1H-indazole ensures access to this validated pharmacophore.

Neuroscience Research: nNOS Inhibition for Neuroprotection and Pain Studies

As a validated nNOS inhibitor with an IC50 of 3.1 μM and demonstrated in vivo antinociceptive activity [1], 4-nitro-1H-indazole serves as a critical tool compound for investigating neuronal nitric oxide signaling in models of neurodegeneration and pain. Its systemic activity profile offers a complementary alternative to 7-nitroindazole (7-NI) for researchers requiring in vivo nNOS inhibition [2].

Process Chemistry and Scale-Up: Cost-Effective Synthesis of 7-Substituted Indazoles

The unique reactivity of 4-nitro-1H-indazole enables nucleophilic substitution at the 7-position under reductive conditions, yielding 7-ethoxyindazole derivatives in 45-53% yield [1]. This transformation is not possible with 5- or 6-nitroindazole regioisomers. Combined with a high-yield (99%) preparation from inexpensive starting materials [2], 4-nitro-1H-indazole is the preferred intermediate for large-scale synthesis of 7-substituted indazole scaffolds.

Analytical Method Development and Reference Standard Procurement

The distinct melting point of 199-203 °C differentiates 4-nitro-1H-indazole from 6-nitroindazole (180-184 °C) and 7-nitroindazole (184-188 °C) [1]. This thermal signature provides a reliable quality control metric for identity confirmation and purity assessment in both research and industrial settings, reducing the risk of regioisomeric contamination in subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.